4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11Br2NO2S It is a sulfonamide derivative, characterized by the presence of bromine atoms and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-bromo-4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzenesulfonamide
- N-(2-bromo-4-methylphenyl)benzenesulfonamide
- 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonamide group and bromine atoms makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11Br2NO2S |
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Molecular Weight |
405.11 g/mol |
IUPAC Name |
4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-2-7-13(12(15)8-9)16-19(17,18)11-5-3-10(14)4-6-11/h2-8,16H,1H3 |
InChI Key |
OSHQFESCFXBWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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